molecular formula C18H21BrN2O2 B7634832 4-[4-[2-(4-Bromophenoxy)ethyl]piperazin-1-yl]phenol

4-[4-[2-(4-Bromophenoxy)ethyl]piperazin-1-yl]phenol

Cat. No. B7634832
M. Wt: 377.3 g/mol
InChI Key: HSSWFABNVGABPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-[2-(4-Bromophenoxy)ethyl]piperazin-1-yl]phenol, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a selective antagonist of the serotonin 5-HT1D receptor and has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

4-[4-[2-(4-Bromophenoxy)ethyl]piperazin-1-yl]phenol works by binding to the 5-HT1D receptor and preventing the binding of serotonin, a neurotransmitter that activates the receptor. This results in a decrease in the activity of the receptor, which can have a range of effects on physiological processes. For example, blocking the 5-HT1D receptor has been shown to reduce pain perception and anxiety in animal models.
Biochemical and Physiological Effects:
In addition to its effects on pain perception and anxiety, this compound has been shown to have a range of other biochemical and physiological effects. For example, it has been shown to reduce the release of certain neurotransmitters, such as glutamate and substance P, which are involved in the perception of pain. It has also been shown to increase the release of dopamine, a neurotransmitter that is involved in mood regulation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[4-[2-(4-Bromophenoxy)ethyl]piperazin-1-yl]phenol in lab experiments is its selectivity for the 5-HT1D receptor. This means that it can be used to study the effects of blocking this receptor without affecting other receptors in the brain. However, one limitation of using this compound is that it has a relatively short half-life, meaning that its effects may not persist for long periods of time.

Future Directions

There are several future directions for research on 4-[4-[2-(4-Bromophenoxy)ethyl]piperazin-1-yl]phenol. One area of interest is its potential use in the treatment of anxiety and depression. Blocking the 5-HT1D receptor has been shown to reduce anxiety and improve mood in animal models, and further research is needed to determine whether this could be a viable treatment option for humans. Additionally, this compound could be used to study the role of the 5-HT1D receptor in other physiological processes, such as appetite regulation and sleep. Finally, future research could focus on developing longer-lasting analogs of this compound that could be used in clinical settings.

Synthesis Methods

The synthesis of 4-[4-[2-(4-Bromophenoxy)ethyl]piperazin-1-yl]phenol involves several steps, starting with the reaction of 4-bromophenol with ethylene oxide to produce 2-(4-bromophenoxy)ethanol. This intermediate is then reacted with piperazine in the presence of potassium carbonate to yield 2-(4-bromophenoxy)ethylpiperazine. Finally, this compound is reacted with 4-hydroxyphenol in the presence of triethylamine to produce this compound.

Scientific Research Applications

4-[4-[2-(4-Bromophenoxy)ethyl]piperazin-1-yl]phenol has been used in a variety of scientific research applications, particularly in the study of the serotonin 5-HT1D receptor. This receptor is involved in the regulation of a range of physiological processes, including pain perception, anxiety, and mood. This compound has been shown to be a selective antagonist of this receptor, meaning that it can block its activity without affecting other receptors in the brain. This makes it a useful tool for studying the role of the 5-HT1D receptor in these processes.

properties

IUPAC Name

4-[4-[2-(4-bromophenoxy)ethyl]piperazin-1-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O2/c19-15-1-7-18(8-2-15)23-14-13-20-9-11-21(12-10-20)16-3-5-17(22)6-4-16/h1-8,22H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSWFABNVGABPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC2=CC=C(C=C2)Br)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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